molecular formula C9H8F3NO2 B593856 Ethyl 4-(trifluoromethyl)nicotinate CAS No. 1214332-65-6

Ethyl 4-(trifluoromethyl)nicotinate

Cat. No.: B593856
CAS No.: 1214332-65-6
M. Wt: 219.163
InChI Key: XVZBDRPKHUIVGB-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of nicotinic acid, where the ethyl ester group is attached to the 4-position of the pyridine ring, and a trifluoromethyl group is attached to the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)nicotinate typically involves the reaction of 4-trifluoromethyl nicotinic acid with ethanol in the presence of a catalyst. One common method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. The process involves acylation, cyclization, and hydrolysis steps .

Industrial Production Methods: For industrial production, the method is optimized for high yield and purity. The raw materials used are relatively inexpensive and easy to obtain. The process is designed to be simple and convenient, with easy separation and purification of products at each step, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of nicotinic acid, such as amides, esters, and alcohols .

Scientific Research Applications

Ethyl 4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity to target proteins, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • Methyl nicotinate
  • Chromium nicotinate
  • Nicotinic acid

Comparison: Ethyl 4-(trifluoromethyl)nicotinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has higher stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-5-13-4-3-7(6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZBDRPKHUIVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673284
Record name Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-65-6
Record name Ethyl 4-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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